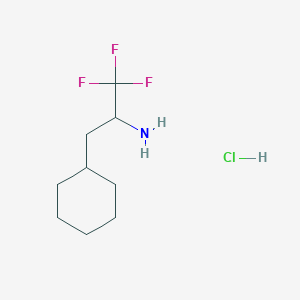

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride

説明

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a chemical compound with the CAS Number: 7573-91-3 . It has a molecular weight of 231.69 and its IUPAC name is 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is 1S/C9H16F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 249-252 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Advances in Organic Synthesis

Recent studies have demonstrated the utility of cyclohexylamine derivatives in organic synthesis, highlighting their potential in constructing complex molecular architectures. For instance, the desymmetrization of cyclohexa-2,5-dienes through diastereoselective protonation-hydroamination cascades has been reported, showcasing the high selectivity towards bicyclic allylic amines. This process elucidates a non-direct hydroamination pathway, involving diastereoselective protonation followed by lithium amide addition across a double bond, concluding with regioselective protonation of the final allylic anion (Lebeuf et al., 2006). Additionally, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines offers rapid access to 2-substituted 4-hydroxyindole derivatives, highlighting a novel pathway for tetrahydroindol-4-ones synthesis without forming 3-substituted isomers (Nambu et al., 2014).

Catalytic Applications

Cyclohexene has been used as a substrate probe to investigate the nature of the high-valent iron-oxo oxidant in Fe(TPA)-catalyzed oxidations. This study reveals the versatility of cyclohexene in understanding the electronic properties of the oxidant, with significant implications for bio-inspired nonheme iron catalysts (Oloo et al., 2013). Moreover, the synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their gold(I) complex catalytic activity in the three-component preparation of 1,2-dihydroquinoline derivatives underlines the efficiency of these carbenes in transition metal-catalyzed processes (Zeng et al., 2009).

Material Science and Environmental Applications

The coupling of homogeneous liquid-liquid extraction and dispersive liquid-liquid microextraction techniques for the extraction and preconcentration of polycyclic aromatic hydrocarbons from aqueous samples followed by GC with flame ionization detection showcases an innovative method. This method combines two sample preparation techniques to achieve high extraction recoveries and enrichment factors, demonstrating the utility of cyclohexyl amine derivatives in enhancing the sensitivity of environmental pollutant analysis (Farajzadeh et al., 2017).

作用機序

Target of Action

The primary targets of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the trifluoropropan-2-amine group may interact with its targets, leading to changes in their function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to determine the specific effects of this compound .

Action Environment

Like many chemical compounds, its stability and efficacy may be affected by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

3-cyclohexyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUDFSNNKOGICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride | |

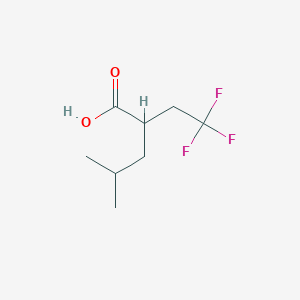

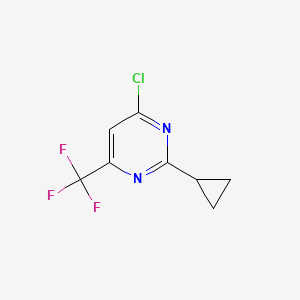

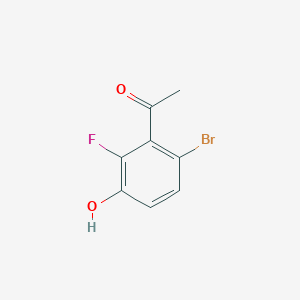

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)

![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)